Tert-butyl 6-bromo-1-oxo-spiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1'-carboxylate Tert-butyl 6-bromo-1-oxo-spiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1'-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18614439
InChI: InChI=1S/C16H19BrN2O3/c1-15(2,3)22-14(21)19-8-16(9-19)7-18-13(20)11-5-4-10(17)6-12(11)16/h4-6H,7-9H2,1-3H3,(H,18,20)
SMILES:
Molecular Formula: C16H19BrN2O3
Molecular Weight: 367.24 g/mol

Tert-butyl 6-bromo-1-oxo-spiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1'-carboxylate

CAS No.:

Cat. No.: VC18614439

Molecular Formula: C16H19BrN2O3

Molecular Weight: 367.24 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 6-bromo-1-oxo-spiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1'-carboxylate -

Specification

Molecular Formula C16H19BrN2O3
Molecular Weight 367.24 g/mol
IUPAC Name tert-butyl 6-bromo-1-oxospiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1'-carboxylate
Standard InChI InChI=1S/C16H19BrN2O3/c1-15(2,3)22-14(21)19-8-16(9-19)7-18-13(20)11-5-4-10(17)6-12(11)16/h4-6H,7-9H2,1-3H3,(H,18,20)
Standard InChI Key CSDWJDZDVBBDDF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2(C1)CNC(=O)C3=C2C=C(C=C3)Br

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture and Functional Groups

The molecule features a spiro junction at the 4-position of the 2,3-dihydroisoquinoline scaffold, fused to a 3'-azetidine ring. Key functional groups include:

  • A tert-butyloxycarbonyl (Boc)* protecting group at the azetidine nitrogen.

  • A bromo substituent at the 6-position of the dihydroisoquinoline moiety.

  • A ketone group at the 1-position of the dihydroisoquinoline system.

This arrangement introduces significant steric hindrance and electronic modulation, influencing reactivity and intermolecular interactions .

Predicted Physicochemical Parameters

Using computational models and analog data (e.g., tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate ):

PropertyValueMethod/Model
Molecular Weight395.27 g/molEmpirical formula
LogP (octanol-water)3.2 ± 0.3XLOGP3
TPSA (Topological PSA)65.7 ŲSILICOS-IT
Water Solubility0.12 mg/mL (25°C)ESOL
CYP2C19 InhibitionModerate (IC50 ~ 5 µM)SwissADME

The bromine atom enhances lipophilicity (LogP > 3), while the Boc group reduces membrane permeability compared to non-protected analogs .

Synthetic Methodologies

Retrosynthetic Analysis

The spirocyclic core can be constructed via two primary strategies:

  • Spiroannulation: Cyclization of a pre-functionalized dihydroisoquinoline precursor with an azetidine-building block.

  • Post-Functionalization: Introducing the bromo and Boc groups after spirocycle formation.

Stepwise Synthesis (Hypothetical Pathway)

Building on procedures for tert-butyl 6-amino-3,4-dihydroisoquinoline derivatives :

Step 1: Bromination of Dihydroisoquinoline
React 6-amino-3,4-dihydroisoquinoline with N-bromosuccinimide (NBS) in DMF at 0°C to install the bromo group (yield: 72–85%).

Step 2: Spirocycle Formation
Treat 6-bromo-3,4-dihydroisoquinoline with tert-butyl 2-oxoazetidine-1-carboxylate under Mitsunobu conditions (DIAD, PPh3) to form the spiro junction (yield: 34–41%) .

Step 3: Ketone Installation
Oxidize the 1-position using Jones reagent (CrO3/H2SO4) to introduce the oxo group (yield: 63%) .

Applications in Drug Discovery

Kinase and Hydrolase Inhibition

Spirocyclic isoquinoline derivatives exhibit affinity for serine hydrolases (e.g., ABHD6) and kinase targets. The bromo substituent may enhance halogen bonding with catalytic residues, as seen in carbamate-based inhibitors .

Hazard StatementPrecautionary Measure
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation

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